Napsamycin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

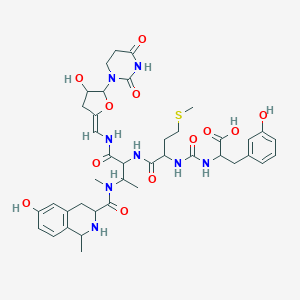

La napsamicina D es un compuesto antibacteriano uridilpéptido originalmente aislado de la bacteria Streptomyces sp. HIL Y-82,11372 . Comparte un andamiaje estructural común con otros antibióticos uridilpéptidos como las mureidomicoinas y las pacidomicinas . La napsamicina D exhibe una potente actividad contra las especies de Pseudomonas, pero no es efectiva contra otras bacterias Gram-negativas o Gram-positivas .

Métodos De Preparación

La napsamicina D se produce a través de vías biosintéticas en especies de Streptomyces. El grupo de genes responsable de su biosíntesis se ha identificado en Streptomyces sp. DSM 5940 . La expresión heteróloga de este grupo de genes en Streptomyces coelicolor M1154 ha llevado a la producción de napsamicina D . La vía biosintética implica una serie de reacciones enzimáticas que ensamblan la estructura uridilpéptida a partir de moléculas precursoras más simples .

Análisis De Reacciones Químicas

La napsamicina D se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la napsamicina D puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Aplicaciones Científicas De Investigación

La napsamicina D tiene varias aplicaciones de investigación científica, particularmente en el campo del desarrollo de fármacos antibacterianos. Se dirige a la enzima bacteriana fosfo-N-acetilmuramil-pentapéptido translocasa (MraY), que participa en la biosíntesis del peptidoglicano . Esto la convierte en una herramienta valiosa para estudiar la síntesis de la pared celular bacteriana y desarrollar nuevos antibióticos para combatir los patógenos resistentes a los antibióticos . Además, la estructura única y el modo de acción de la napsamicina D la convierten en un tema de interés en la investigación bioquímica y farmacológica .

Mecanismo De Acción

La napsamicina D ejerce sus efectos antibacterianos inhibiendo la enzima MraY, que es esencial para la síntesis de peptidoglicano, un componente crítico de la pared celular bacteriana . Al unirse a MraY, la napsamicina D evita la formación del precursor del peptidoglicano, lo que lleva a la disrupción de la pared celular y la muerte de las células bacterianas . Este mecanismo de acción es similar al de otros antibióticos uridilpéptidos, como las mureidomicoinas y las pacidomicinas .

Comparación Con Compuestos Similares

La napsamicina D es estructuralmente similar a otros antibióticos uridilpéptidos, incluidas las mureidomicoinas y las pacidomicinas . Estos compuestos comparten un andamiaje común basado en uridina y se dirigen a la misma enzima bacteriana, MraY . La napsamicina D es única en su actividad específica contra las especies de Pseudomonas, mientras que las mureidomicoinas y las pacidomicinas tienen espectros antibacterianos más amplios . Otros compuestos similares incluyen las sansanmicinas y las liposidomicinas, que también se dirigen a la biosíntesis de la pared celular bacteriana pero difieren en sus características estructurales y espectro de actividad .

Actividad Biológica

Napsamycin D is a member of the napsamycin family, which are potent uridylpeptide antibiotics primarily known for their activity against various bacterial strains, particularly Pseudomonas aeruginosa. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant research findings.

This compound is characterized by a unique structure that includes an N-methyl diaminobutyric acid, an ureido group, methionine, and two non-proteinogenic aromatic amino acids linked to a 5'-amino-3'-deoxyuridine through an enamide bond. This structural configuration is crucial for its biological activity, particularly its ability to inhibit bacterial translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis .

Key Structural Features:

- N-methyl diaminobutyric acid: Contributes to the antibiotic's binding affinity.

- Ureido group: Plays a role in the stability and interaction with target enzymes.

- 5'-amino-3'-deoxyuridine: Essential for the mechanism of action against bacterial cell wall synthesis.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various strains of Pseudomonas, with a minimum inhibitory concentration (MIC) reported at 6.25 μg/ml for Pseudomonas aeruginosa M35 and 50 μg/ml for other strains . The compound's effectiveness against drug-resistant strains highlights its potential as a therapeutic agent in combating bacterial infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Pseudomonas aeruginosa M35 | 6.25 |

| Pseudomonas aeruginosa (other strains) | 50 |

Biosynthesis and Genetic Studies

The biosynthesis of napsamycins, including this compound, is facilitated by a gene cluster identified in Streptomyces sp. This cluster consists of 29 genes involved in resistance, regulation, and biosynthesis . The assembly of the peptide core structure occurs through a nonlinear non-ribosomal peptide synthetase (NRPS)-like mechanism.

Recent studies have explored the heterologous expression of this gene cluster in Streptomyces coelicolor, resulting in the successful production of napsamycins and related compounds. This approach provides insight into the genetic basis for the production and modification of these antibiotics, enabling further exploration into enhancing their efficacy .

Case Studies and Research Findings

-

In Vitro Studies:

- Research has demonstrated that this compound maintains its antibacterial properties even against multidrug-resistant strains. In vitro assays have confirmed its effectiveness in inhibiting growth and biofilm formation in Pseudomonas species.

- Structural Modifications:

-

Potential Applications:

- Given its unique mechanism targeting bacterial cell wall synthesis, this compound is being investigated as a lead compound for developing new antibiotics aimed at treating infections caused by resistant bacteria.

Propiedades

Número CAS |

144379-27-1 |

|---|---|

Fórmula molecular |

C40H52N8O12S |

Peso molecular |

869.0 g/mol |

Nombre IUPAC |

2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C40H52N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)36(55)47(3)21(2)33(35(54)41-19-26-18-31(51)37(60-26)48-12-10-32(52)45-40(48)59)46-34(53)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-9,14,16,19-21,28-31,33,37,42,49-51H,10-13,15,17-18H2,1-4H3,(H,41,54)(H,46,53)(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19- |

Clave InChI |

AZGANZVUWUCOGH-XHPQRKPJSA-N |

SMILES |

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |

SMILES isomérico |

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N/C=C\3/CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |

SMILES canónico |

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |

Sinónimos |

napsamycin D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.